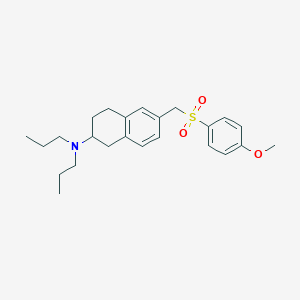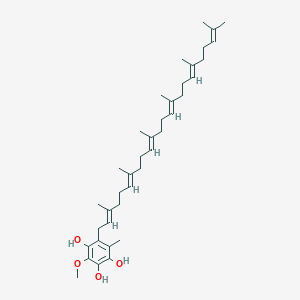
3-Demethylubiquinol-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-demethylubiquinol-6 is a 3-demethylubiquinol in which the polyprenyl chain contains 6 prenyl units.
Aplicaciones Científicas De Investigación
Cancer-Preventive Activity
3-Demethylubiquinol-6, isolated from the ascidian Aplidium glabrum, shows promising cancer-preventive properties. Fedorov et al. (2006) discovered that 3-Demethylubiquinol-6 and its synthetic analogs inhibit cell transformation, induce apoptosis, and affect various cellular activities in JB6 Cl41 mouse skin cells. The study highlights the dependence of these activities on the side chain length and the positions of methoxyl groups in the quinone part of the molecule (Fedorov et al., 2006).
Anticancer Properties in Vivo
Further research by Fedorov et al. (2008) on 3-Demethylubiquinol-6 demonstrated its in vivo anticancer properties. The compound was shown to inhibit the growth of Ehrlich carcinoma in mice, especially when administered prophylactically. It also inhibited phenotype expression and induced apoptosis in various human tumor cell lines, suggesting potential for developing new antitumor agents (Fedorov et al., 2008).
Propiedades
Nombre del producto |
3-Demethylubiquinol-6 |
|---|---|
Fórmula molecular |
C38H58O4 |
Peso molecular |
578.9 g/mol |
Nombre IUPAC |
5-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methoxy-6-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C38H58O4/c1-27(2)15-10-16-28(3)17-11-18-29(4)19-12-20-30(5)21-13-22-31(6)23-14-24-32(7)25-26-34-33(8)35(39)37(41)38(42-9)36(34)40/h15,17,19,21,23,25,39-41H,10-14,16,18,20,22,24,26H2,1-9H3/b28-17+,29-19+,30-21+,31-23+,32-25+ |
Clave InChI |
ZQXNZNKHQXLVCV-HGJBZHBGSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1O)O)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1O)O)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



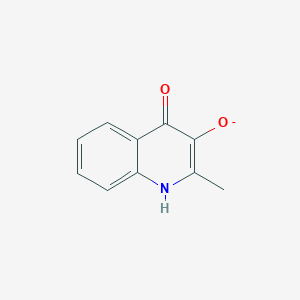
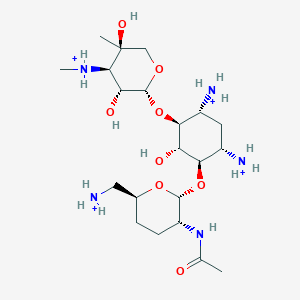
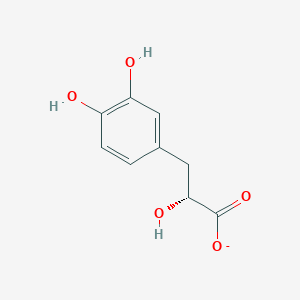
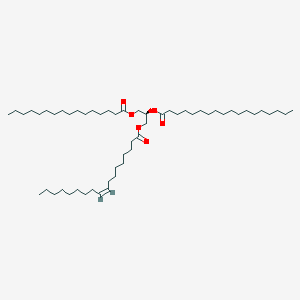
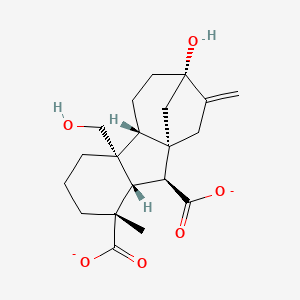
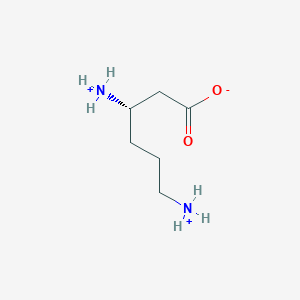
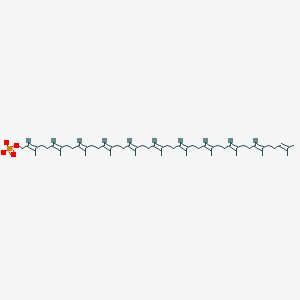

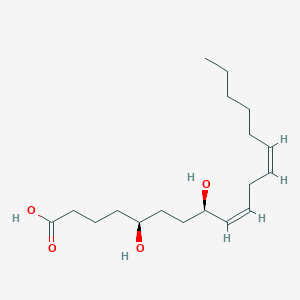
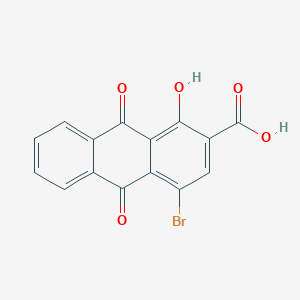
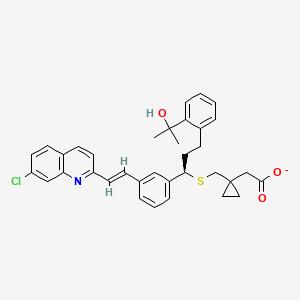
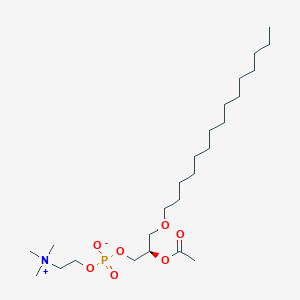
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)
